2-Bromo-3-(4-chlorophenyl)propanamide
Description
2-Bromo-3-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol It is characterized by the presence of a bromine atom, a chlorine atom, and an amide functional group attached to a phenyl ring
Properties
IUPAC Name |
2-bromo-3-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLLHDWVJVSNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-chlorophenyl)propanamide typically involves the bromination of 3-(4-chlorophenyl)propanamide. One common method is the reaction of 3-(4-chlorophenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-chlorophenyl)propanamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.
Reduction: Formation of 3-(4-chlorophenyl)propanamine.
Oxidation: Formation of oxidized phenyl derivatives such as 4-chlorobenzoic acid.
Scientific Research Applications
2-Bromo-3-(4-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-chlorophenyl)propanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-fluorophenyl)propanamide
- 2-Bromo-3-(4-methylphenyl)propanamide
- 2-Bromo-3-(4-nitrophenyl)propanamide
Uniqueness
2-Bromo-3-(4-chlorophenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.
Biological Activity
2-Bromo-3-(4-chlorophenyl)propanamide, a compound with the molecular formula C₉H₉BrClNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, molecular interactions, and relevant case studies.
- Molecular Formula : C₉H₉BrClNO
- CAS Number : 77112-25-5
- MDL Number : MFCD12027373
- Structure : The compound features a bromine atom and a chlorophenyl group, contributing to its unique chemical reactivity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of derivatives related to this compound. For instance, compounds synthesized from similar structures demonstrated significant radical scavenging abilities using the DPPH method. The antioxidant activity of specific derivatives was found to be comparable to or even exceeding that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer properties of this compound and its derivatives have been investigated against various cancer cell lines. In vitro studies revealed that these compounds exhibited cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, the compounds showed higher efficacy against U-87 cells compared to MDA-MB-231 cells .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies suggest that this compound interacts with key proteins involved in cancer progression. For example, docking studies indicated that it binds effectively at the catalytic site of specific enzymes, potentially inhibiting their activity .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with tumor growth, contributing to its anticancer effects.
- Radical Scavenging Mechanism : The presence of electron-donating groups in the structure enhances its ability to neutralize free radicals, thereby exerting antioxidant effects.
Study 1: Antioxidant and Anticancer Evaluation
A comprehensive study evaluated a series of derivatives based on this compound for their antioxidant and anticancer activities. The results indicated that several derivatives exhibited potent activity against glioblastoma cells while maintaining lower toxicity against normal cells. This suggests a promising therapeutic window for further development .
Study 2: Molecular Docking Analysis
In another study focusing on molecular docking, researchers explored the interactions between this compound and various protein targets implicated in cancer signaling pathways. The findings revealed stable binding conformations, supporting the hypothesis that this compound could serve as a lead for developing novel anticancer agents .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
